2-(4-Fluorophenoxy)-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8FNO5 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C13H8FNO5/c14-8-1-4-10(5-2-8)20-12-6-3-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17) |
InChI Key |
AOAMHHSJUOMFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenoxy 5 Nitrobenzoic Acid
Retrosynthetic Analysis of 2-(4-Fluorophenoxy)-5-nitrobenzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds (disconnections) that correspond to reliable forward chemical reactions.
Disconnection Strategies Involving the Phenoxy Ether Linkage
The most logical disconnection point in the target molecule is the carbon-oxygen bond of the phenoxy ether linkage. This bond is readily formed in the forward sense by several reliable methods. The disconnection breaks the molecule into two key synthons: a nucleophilic phenoxide and an electrophilic aryl halide.
The corresponding real-world chemical reagents for these synthons are 4-fluorophenol (B42351) and a 2-halo-5-nitrobenzoic acid derivative (where the halogen is typically chlorine or fluorine). The strong electron-withdrawing nature of the nitro group (-NO₂) and the carboxylic acid group (-COOH) on the benzoic acid ring makes the carbon atom at the C-2 position electron-deficient and thus highly susceptible to nucleophilic attack. This electronic feature makes the forward reaction, a Nucleophilic Aromatic Substitution (SNAr), a highly feasible synthetic route.
Approaches to the Nitrobenzoic Acid Scaffold
The synthesis of the key precursor, 2-halo-5-nitrobenzoic acid, can be approached in two primary ways. The choice of strategy often depends on the availability and cost of the starting materials.
Nitration of a Halogenated Precursor : A common and direct method is the electrophilic aromatic substitution (nitration) of a 2-halobenzoic acid, such as 2-chlorobenzoic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The carboxylic acid group is a meta-director; however, the halogen is an ortho-, para-director. The resulting substitution pattern is influenced by both groups, often leading to the desired 2-chloro-5-nitrobenzoic acid as a major product under controlled temperature conditions.
Oxidation of a Nitrotoluene Precursor : An alternative route involves the oxidation of a methyl group from a suitable nitrotoluene. For instance, 2-chloro-5-nitrotoluene (B86962) can be oxidized to form 2-chloro-5-nitrobenzoic acid. This transformation requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under heating. This method is advantageous when the corresponding toluene (B28343) derivative is more readily accessible than the benzoic acid. Patents have also described the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid starting from 2-chloro-4-fluorotoluene, which undergoes chlorination, nitration, and subsequent hydrolysis-oxidation. patsnap.com
Direct Synthesis Approaches to this compound
The forward synthesis of the target molecule primarily relies on the formation of the diaryl ether bond, building upon the strategies identified during retrosynthetic analysis.
Nucleophilic Aromatic Substitution (SNAr) Routes for Phenoxy Ether Formation
The SNAr reaction is the most direct method for synthesizing this compound. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (halide) restores the aromaticity of the ring. libretexts.orgchemistrysteps.com The presence of the nitro group ortho and para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby activating the substrate for the reaction. libretexts.org
This method involves the direct reaction between a 2-halo-5-nitrobenzoic acid and 4-fluorophenol in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), serves to deprotonate the 4-fluorophenol, generating the more nucleophilic 4-fluorophenoxide anion. This anion then attacks the C-2 position of the 2-halo-5-nitrobenzoic acid, displacing the halide. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure a reasonable reaction rate. Research on the analogous reaction of 2-chloro-5-nitrobenzoic acid with various amines has shown that such substitutions can proceed efficiently under microwave irradiation, often without a catalyst, achieving high yields in short reaction times. nih.gov
Table 1: Representative Conditions for SNAr Reaction
| Parameter | Condition |
| Electrophile | 2-Chloro-5-nitrobenzoic acid |
| Nucleophile | 4-Fluorophenol |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 - 150 °C |
| Notes | Reaction progress can be monitored by TLC or HPLC. |
The Ullmann condensation, or Ullmann-type coupling, is a classic method for forming diaryl ethers, particularly when the aromatic ring of the electrophile is not sufficiently activated for a non-catalyzed SNAr reaction. wikipedia.org The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org
In the context of synthesizing this compound, this would involve reacting 2-chloro-5-nitrobenzoic acid with 4-fluorophenol in the presence of a stoichiometric or catalytic amount of copper or a copper salt (e.g., CuI, Cu₂O). A base is also required to generate the phenoxide. Classical Ullmann conditions often demand high temperatures (frequently above 150 °C) and high-boiling polar solvents like DMF or N-methylpyrrolidone (NMP). wikipedia.org While effective, these harsh conditions can sometimes limit the functional group tolerance of the reaction. Modern advancements have led to the development of milder, ligand-assisted copper-catalyzed systems that can proceed at lower temperatures.
Table 2: General Conditions for Ullmann-type Diaryl Ether Synthesis
| Parameter | Condition |
| Aryl Halide | 2-Chloro-5-nitrobenzoic acid |
| Phenol | 4-Fluorophenol |
| Catalyst | Copper powder, Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) |
| Solvent | DMF, NMP, Nitrobenzene |
| Temperature | 150 - 220 °C (Traditional) |
Nitration of 2-(4-Fluorophenoxy)benzoic Acid Precursors
The introduction of a nitro group onto the 2-(4-fluorophenoxy)benzoic acid backbone is a key synthetic step, achieved primarily through electrophilic aromatic substitution. The success of this transformation hinges on controlling the regioselectivity to yield the desired 5-nitro isomer.
Mixed Acid Nitration Methodologies
The most common and industrially significant method for the nitration of aromatic compounds, including the precursor to this compound, is the use of a mixed acid system. truman.edu This typically involves a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
In this process, sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org The reaction is highly exothermic, and temperature control is critical. Reactions are typically maintained at low temperatures, often below 10°C, to minimize the formation of byproducts and prevent over-nitration. truman.edugoogleapis.com The precursor, 2-(4-fluorophenoxy)benzoic acid, is dissolved in the sulfuric acid, and the nitric acid is added slowly to control the reaction rate and temperature. googleapis.com Upon completion, the reaction mixture is typically quenched by pouring it onto ice, which precipitates the solid nitro-substituted product.
Table 1: Typical Reaction Parameters for Mixed Acid Nitration of Benzoic Acid Analogs
| Parameter | Condition | Purpose | Reference |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates nitronium ion (NO₂⁺) | truman.edugoogleapis.com |
| Temperature | 0°C to 10°C | Control reaction rate, prevent byproducts | truman.edugoogleapis.com |
| Solvent | Sulfuric Acid | Dissolves reactant, catalyzes reaction | truman.edugoogleapis.com |
| Workup | Quenching on ice/water | Precipitate the solid product | truman.edu |
Hydrolysis of Ester Precursors to the Carboxylic Acid
In some synthetic strategies, the nitration step is performed on an esterified precursor, such as methyl 2-(4-fluorophenoxy)benzoate. This approach can offer advantages in terms of solubility and protection of the carboxylic acid group. The final step in such a sequence is the hydrolysis of the ester to yield the desired carboxylic acid.
The most common method for this transformation is saponification, which involves heating the ester with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system. researchgate.netchemspider.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the ester's carbonyl carbon. Following the complete cleavage of the ester, the resulting product is the sodium or potassium salt of the carboxylic acid. The final acid product is then isolated by acidifying the reaction mixture with a strong acid like hydrochloric acid (HCl), which protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution. chemspider.com
Table 2: General Conditions for Hydrolysis of Methyl Benzoate Esters
| Parameter | Reagent/Condition | Purpose | Reference |
| Base | Sodium Hydroxide (NaOH) | Cleavage of the ester bond | chemspider.com |
| Solvent | Water/Methanol mixture | Dissolves reactants | chemspider.com |
| Temperature | Reflux | Increase reaction rate | chemspider.com |
| Final Step | Acidification (e.g., HCl) | Protonate carboxylate to yield acid | chemspider.com |
Advanced Synthetic Techniques and Reaction Condition Optimization
To improve the efficiency, safety, and environmental footprint of the synthesis of this compound, advanced techniques are being explored.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to mere minutes. ajrconline.orgnih.govscilit.net Other reported advantages include increased product yields and cleaner reactions with fewer side products. ajrconline.org For the synthesis of diaryl ethers and related compounds, microwave assistance can be applied to steps like the initial ether formation or the nitration process itself. nih.govresearchgate.net The direct coupling of polar molecules with the microwave energy leads to uniform and rapid heating that can enhance reaction rates significantly compared to conventional heating methods. ajrconline.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage | Reference |
| Esterification | ~1 hour reflux | 15 minutes irradiation | Faster reaction time | ajrconline.org |
| Diaryl Ether Synthesis | Hours of reflux | 5-10 minutes irradiation | Faster, higher yield, catalyst-free | nih.gov |
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. The chemo- and regioselectivity of this synthesis are critical aspects that are influenced by the nature of the starting materials and the reaction conditions.
The primary reactants for this synthesis are 2-chloro-5-nitrobenzoic acid and 4-fluorophenol. The regioselectivity of the reaction is dictated by the specific positions of the reactive functional groups on these precursors. The chlorine atom at the C2 position of the benzoic acid derivative is activated towards nucleophilic substitution by the presence of the electron-withdrawing nitro group at the C5 position and the carboxylic acid group at the C1 position. This activation facilitates the selective attack by the phenoxide ion generated from 4-fluorophenol at the C2 position, leading to the desired 2-aryloxy-substituted benzoic acid.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound via Ullmann condensation.
Chemoselectivity is also a key consideration in this synthesis. The 2-chloro-5-nitrobenzoic acid molecule possesses two potential sites for nucleophilic attack: the carbon atom attached to the chlorine and the carbonyl carbon of the carboxylic acid. However, under the conditions of the Ullmann condensation, the reaction is highly chemoselective for the displacement of the aryl halide. The use of a base, typically a carbonate or phosphate (B84403), is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide. This phenoxide preferentially attacks the electron-deficient carbon of the C-Cl bond rather than the carboxylate, which is itself deprotonated and thus less electrophilic under the basic reaction conditions.
The electronic properties of the substituents on both the aryl halide and the phenol play a significant role in the reaction's efficiency. The electron-withdrawing nitro group on the 2-chloro-5-nitrobenzoic acid enhances the electrophilicity of the carbon atom bearing the chlorine, thereby promoting the reaction. The fluorine atom on the 4-fluorophenol, being an electron-withdrawing group, slightly reduces the nucleophilicity of the corresponding phenoxide. However, this effect is generally overcome by the activating effect of the nitro group on the other reactant.
Catalyst Systems for Enhanced Reaction Efficiency
The efficiency of the Ullmann condensation for the synthesis of this compound is highly dependent on the catalyst system employed. Traditional Ullmann reactions required stoichiometric amounts of copper powder at high temperatures. However, modern catalytic systems utilize substoichiometric amounts of a copper salt in conjunction with a ligand, which allows for milder reaction conditions and improved yields.
The catalyst system typically consists of a copper(I) or copper(II) salt and a ligand. The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. For the synthesis of diaryl ethers, particularly those involving sterically hindered or electronically deactivated substrates, a variety of effective catalyst systems have been developed.
Interactive Data Table of Catalyst Systems for Diaryl Ether Synthesis:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | Picolinic acid | K₃PO₄ | DMSO | 80-120 | High | nih.gov |
| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 100 | Good to High | General Ullmann Method |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | Good | General Ullmann Method |
| Cu(OAc)₂ | None | K₂CO₃ | DMF | 130-150 | Moderate to Good | General Ullmann Method |
| Cu nanoparticles | None | Cs₂CO₃ | DMF | 120 | 65-92 | mdpi.com |
The data in this table is representative of catalyst systems used for the synthesis of diaryl ethers via Ullmann condensation and may be applicable to the synthesis of this compound.
Research has shown that the choice of ligand can significantly impact the reaction's success. Picolinic acid and N,N-dimethylglycine are among the most effective and widely used ligands for copper-catalyzed O-arylation of phenols. nih.gov These ligands are believed to facilitate the reductive elimination step in the catalytic cycle, which is often the rate-limiting step.
The combination of a copper(I) salt, such as copper(I) iodide (CuI), with a ligand like picolinic acid in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium phosphate (K₃PO₄) has been shown to be a robust system for the synthesis of sterically hindered diaryl ethers under relatively mild conditions. nih.gov This type of system would be highly suitable for the synthesis of this compound, where the ortho-substituents could present some steric hindrance.
Furthermore, the use of copper nanoparticles has emerged as a promising alternative, sometimes allowing for ligand-free conditions. mdpi.com These nanoparticles offer a high surface area, which can enhance catalytic activity.
Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenoxy 5 Nitrobenzoic Acid
Reactivity of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the aromatic ring's reactivity, but the group itself is a key site for chemical transformation, primarily through reduction.
The conversion of the nitro group to an amino group is a fundamental transformation. Catalytic hydrogenation is a highly efficient and selective method for this purpose. This reaction is crucial for synthesizing the corresponding aniline (B41778) derivative, 2-(4-fluorophenoxy)-5-aminobenzoic acid, a valuable intermediate for pharmaceuticals and dyes.
The reaction's high chemoselectivity is a significant advantage; the nitro group can be reduced without affecting the carboxylic acid or the carbon-fluorine bond under controlled conditions. researchgate.net Various catalytic systems can be employed, with palladium on carbon (Pd/C) being one of the most common. Other catalysts, such as platinum(IV) oxide (PtO2) or rhodium complexes, are also effective. researchgate.net The reaction is typically carried out under a hydrogen gas atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate.
Key Research Findings on Catalytic Reduction:
| Catalyst System | Reducing Agent | Typical Conditions | Product | Selectivity |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature, 1-4 atm H₂ | 2-(4-Fluorophenoxy)-5-aminobenzoic acid | High for nitro group |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure | 2-(4-Fluorophenoxy)-5-aminobenzoic acid | Excellent |
| Rhodium Complexes | Carbon Monoxide (CO) / Water | 100°C, <1 atm CO | Corresponding aminobenzoic acid | High chemo-selectivity for the nitro group over the carboxylic acid. researchgate.net |
| Iron (Fe) / Acetic Acid | Protic Acid | Reflux | Corresponding aniline | Classical, effective method |
The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, passing through nitroso and hydroxylamine (B1172632) intermediates before the final amino product is formed and desorbed from the catalyst surface.
Reductive cyclization is a powerful synthetic strategy that combines the reduction of the nitro group and a subsequent intramolecular cyclization in a single operational sequence. For 2-(4-fluorophenoxy)-5-nitrobenzoic acid, this pathway can be exploited to form heterocyclic structures.
The process is initiated by the reduction of the nitro group to an amine, as described previously. The in situ generated amino group can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid moiety (or a derivative like an ester) to form a cyclic amide, known as a lactam. This tandem reaction is an efficient method for constructing phenoxazine-based ring systems.
Commonly used reducing agents for this purpose include zinc (Zn) or iron (Fe) in the presence of an acid, or catalytic hydrogenation. rsc.org The choice of reagent and reaction conditions can influence the efficiency of the cyclization step. For the cyclization to occur, the carboxylic acid often requires activation, for example, by conversion to an ester, to enhance the electrophilicity of the carbonyl carbon. A base may also be employed to facilitate the final ring-closing step. nih.gov
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for the synthesis of numerous derivatives through reactions such as esterification, amidation, and conversion to acyl halides.
Esterification is the process of converting the carboxylic acid group into an ester. This is often done to modify the compound's solubility, to protect the carboxylic acid during other transformations, or to create a more reactive intermediate for subsequent reactions like amidation.
One of the most common methods is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed by azeotropic distillation. google.com
Alternative methods use coupling agents or proceed via the more reactive acyl chloride intermediate.
Examples of Esterification Conditions:
| Alcohol | Reagent/Catalyst | Solvent | Conditions | Product |
| Methanol | Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Methyl 2-(4-fluorophenoxy)-5-nitrobenzoate |
| n-Butanol | Triphenylphosphine dibromide (Ph₃PBr₂) / DMAP | Dichloromethane (B109758) | Room Temperature | Butyl 2-(4-fluorophenoxy)-5-nitrobenzoate. researchgate.net |
| Ethanol | Thionyl Chloride (SOCl₂) | Ethanol | Reflux | Ethyl 2-(4-fluorophenoxy)-5-nitrobenzoate |
| Glycerol | Toluene (B28343) Sulphonic Acid | Toluene | Azeotropic Distillation | Glycerol ester of this compound. google.com |
The formation of an amide bond by reacting the carboxylic acid with an amine is a critical transformation in medicinal chemistry. Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated."
This is commonly achieved using peptide coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. A wide array of coupling reagents has been developed, each with specific advantages. luxembourg-bio.com The reactions are typically run in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) and often include a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the acid formed during the reaction. luxembourg-bio.com
Common Peptide Coupling Reagents for Amide Synthesis:
| Reagent Name | Acronym | Activating Mechanism |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active ester |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms an active ester |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms a highly reactive acylium ion intermediate |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC | Forms an O-acylisourea intermediate |
These methods allow for the efficient synthesis of a diverse library of amide derivatives of this compound under mild conditions. rsc.orgresearchgate.netmdpi.com
Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and other compounds. libretexts.orglibretexts.org The carboxylic acid of this compound can be readily converted into its corresponding acyl chloride.
The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgorgoreview.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. The chloride ion generated then acts as a nucleophile, attacking the carbonyl carbon to yield the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. orgoreview.com A small amount of a catalyst, such as dimethylformamide (DMF), is often used to accelerate the reaction.
Other reagents like oxalyl chloride ((COCl)₂) and phosphorus tribromide (PBr₃) can also be used to generate the corresponding acyl chloride and acyl bromide, respectively. libretexts.orgorgoreview.com
Reactions of the Phenoxy Ether Linkage
The diaryl ether linkage is a key structural feature of this compound. Its reactivity, particularly its propensity for cleavage and its stability under different conditions, is of significant interest in synthetic and mechanistic studies.
The cleavage of diaryl ethers is generally challenging due to the strength of the C-O bond. However, under forcing conditions, this bond can be broken.
Acid-Catalyzed Cleavage: The cleavage of ethers in acidic media is a well-established reaction. masterorganicchemistry.com The mechanism typically involves the protonation of the ether oxygen, converting the alkoxy group into a better leaving group. For diaryl ethers, this process is particularly difficult because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack, and the formation of an aryl cation is energetically unfavorable. masterorganicchemistry.com Therefore, cleavage of the aryl-oxygen bond in this compound via an S\N1 or S\N2 pathway is not typically observed under standard acidic conditions. Extremely harsh conditions, such as high temperatures and pressures with strong acids like HBr or HI, might lead to cleavage, but such conditions would likely cause decomposition of the molecule.
The phenoxy ether linkage in this compound exhibits considerable stability under a range of reaction conditions, which is a common characteristic of diaryl ethers.
The ether bond is generally stable to a wide range of acidic and basic conditions that are typically used for transformations of other functional groups, such as the carboxylic acid. For instance, esterification of the carboxylic acid group or reduction of the nitro group can often be achieved without affecting the diaryl ether linkage. The stability can be attributed to the high bond dissociation energy of the C-O bond and the electronic stabilization provided by the aromatic rings.
| Condition | Reagent/Environment | Stability of Ether Linkage |
| Acidic | Dilute HCl, H₂SO₄ (catalytic) | Generally Stable |
| Concentrated HBr, HI (high temp.) | Prone to Cleavage | |
| Basic | Aqueous NaOH, KOH | Generally Stable |
| Strong bases (e.g., NaNH₂, organolithiums) | Potentially Unstable | |
| Oxidative | KMnO₄, K₂Cr₂O₇ | Generally Stable |
| Reductive | H₂/Pd, Sn/HCl | Generally Stable |
This table provides a generalized overview of the stability of diaryl ethers under common reaction conditions. Specific outcomes for this compound may vary based on the exact reagents and reaction parameters.
Influence of the Fluorine Substituent on Aromatic Reactivity
The fluorine atom on the phenoxy ring has a significant impact on the reactivity of that aromatic ring, primarily through a combination of inductive and resonance effects.
The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the ring, making it less nucleophilic. libretexts.org
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Because the inductive effect of halogens generally outweighs the resonance effect, fluorine is considered a deactivating group. Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org
In the context of this compound, electrophilic attack on the fluorophenoxy ring would be directed to the positions ortho to the fluorine atom (and meta to the ether linkage). The para position is already substituted.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -F | -I (Strongly deactivating) | +R (Weakly activating) | Deactivating | Ortho, Para |
| -OR (Ether) | -I (Weakly deactivating) | +R (Strongly activating) | Activating | Ortho, Para |
This table summarizes the general electronic effects of fluorine and ether substituents on electrophilic aromatic substitution.
The strong electron-withdrawing nature of the fluorine atom, along with the nitro group on the other ring, significantly influences the molecule's susceptibility to nucleophilic aromatic substitution (S\NAr). youtube.com The presence of these electron-withdrawing groups polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate that is formed during nucleophilic attack. youtube.comnih.gov
Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenoxy 5 Nitrobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(4-Fluorophenoxy)-5-nitrobenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the aromatic protons on the two distinct rings exhibit characteristic chemical shifts and coupling patterns due to the influence of substituents such as the nitro group (-NO₂), the carboxylic acid group (-COOH), the ether linkage (-O-), and the fluorine atom (-F).
The expected signals in the ¹H NMR spectrum are typically observed in a deuterated solvent like DMSO-d₆ or CDCl₃. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. The seven aromatic protons would appear in the region of δ 6.8–8.5 ppm.
Expected ¹H NMR Data and Assignments:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.3 | d | J ≈ 2.5 Hz |
| H-4 | ~8.2 | dd | J ≈ 9.0, 2.5 Hz |
| H-3 | ~7.0 | d | J ≈ 9.0 Hz |
| H-2'/H-6' | ~7.2 | m | |
| H-3'/H-5' | ~7.1 | m | |
| -COOH | >10 | br s |
Note: The assignments are predictive and based on substituent effects. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, etc.). The spectrum for this compound would show 13 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups.
The carboxylic acid carbon (-COOH) is expected to resonate at the most downfield position (δ > 165 ppm). The aromatic carbons will appear in the typical range of δ 110–165 ppm. Carbons directly attached to electronegative groups like the nitro group, ether oxygen, and fluorine will have their chemical shifts significantly affected.
Expected ¹³C NMR Data and Assignments:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | >165 |
| C-5 (-NO₂) | ~145 |
| C-2 (-OAr) | ~158 |
| C-4' (-F) | ~160 (d, ¹JCF) |
| C-1' | ~150 |
| C-6 | ~128 |
| C-4 | ~125 |
| C-3 | ~118 |
| C-2'/C-6' | ~122 (d, ³JCF) |
| C-3'/C-5' | ~117 (d, ²JCF) |
| C-3 | ~115 |
Note: Predicted shifts are approximate. Carbons coupled to fluorine will appear as doublets with characteristic C-F coupling constants.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one distinct signal. The chemical shift of this signal provides information about the electronic environment around the fluorine on the phenoxy ring. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the same ring.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would show correlations between adjacent protons on the benzoic acid ring (H-3 with H-4) and on the fluorophenoxy ring (H-2'/H-6' with H-3'/H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly vital for establishing the connectivity between the two aromatic rings through the ether linkage. Key expected correlations would include a cross-peak between the protons on the fluorophenoxy ring (H-2'/H-6') and the carbon C-2 of the benzoic acid ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can provide insights into the preferred conformation of the molecule, particularly concerning the spatial orientation of the two aromatic rings relative to each other.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C₁₃H₈FNO₅. HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.
Calculated Exact Mass for C₁₃H₈FNO₅:
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 278.0465 |
| [M-H]⁻ | 276.0308 |
| [M+Na]⁺ | 300.0284 |
The observation of an ion peak at one of these m/z values with high mass accuracy (typically within 5 ppm) in an HRMS analysis would provide strong evidence for the elemental composition of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for assessing the purity of this compound and analyzing complex mixtures containing this compound. The method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.
In a typical LC-MS analysis, a sample is first introduced into an HPLC system, where it travels through a column packed with a stationary phase. The separation of this compound from its impurities—such as starting materials, by-products, or degradation products—is achieved based on differential partitioning between the mobile and stationary phases. A reversed-phase column (e.g., C18) is commonly employed, with a mobile phase often consisting of a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net
Following chromatographic separation, the eluent is directed into the mass spectrometer's ion source. For a compound like this compound, which possesses an acidic proton, negative ion electrospray ionization (ESI) is a highly effective ionization method. nih.gov In this mode, the molecule is deprotonated to form the [M-H]⁻ ion, which is then detected by the mass analyzer. The high resolution of modern mass spectrometers allows for the precise determination of the molecular weight, confirming the identity of the compound and its metabolites or degradation products. ekb.eg
The sensitivity of LC-MS allows for the detection and quantification of trace-level impurities. mdpi.com Method validation for purity analysis typically involves assessing parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). ekb.egvliz.be For instance, studies on related nitrobenzoic acids have demonstrated method detection limits of less than 5 µg/L in complex matrices. nih.gov The data obtained is crucial for quality control in synthetic processes, ensuring the compound meets the required purity specifications for its intended application.
Table 1: Typical Parameters for LC-MS Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
| Chromatography | ||
| Column | Reversed-Phase C18 | Separation of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Elution and separation of analytes based on polarity. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency. |
| Injection Volume | 5 - 10 µL | Amount of sample introduced for analysis. |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI) | Efficiently ionizes acidic compounds like carboxylic acids. |
| Monitored Ion | [M-H]⁻ | Detection of the deprotonated molecular ion. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Mass-to-charge ratio determination for identification. |
| Validation | ||
| Linearity (R²) | > 0.99 | Confirms a proportional response to concentration. |
| Recovery | 80 - 120% | Measures the accuracy of the analytical method. nih.gov |
| LOD/LOQ | ng/mL to µg/L range | Defines the sensitivity of the method. researchgate.netnih.gov |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a fundamental tool for the identification of functional groups within the this compound molecule. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides direct evidence for the presence of key functional groups. For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands.
The carboxylic acid group gives rise to two particularly prominent vibrations: a broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding in the dimeric form, and a sharp, intense C=O (carbonyl) stretching band, usually found between 1680 and 1710 cm⁻¹. scirp.org The nitro group (NO₂) characteristically shows two strong stretching vibrations: an asymmetric stretch typically near 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹. researchgate.net
Other significant absorptions include the C-O-C ether linkage, which would display stretching vibrations in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. The C-F bond of the fluorophenoxy group is expected to produce a strong absorption in the 1100-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. scirp.org
Table 2: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 | Strong, Sharp |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 | Strong |
| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1300 | Strong |
| Fluoroaromatic (C-F) | Stretching | 1100 - 1250 | Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, the symmetric stretching vibration of the nitro group (around 1350 cm⁻¹) is typically very intense in the Raman spectrum. researchgate.net Aromatic ring vibrations, particularly the "ring breathing" modes, also give rise to strong and sharp Raman signals. researchgate.net The C=O stretch of the carboxylic acid is observable but often weaker than in the FTIR spectrum. Non-polar bonds, such as the C=C bonds of the aromatic rings, generally produce stronger Raman signals than polar bonds, making it an excellent technique for characterizing the carbon skeleton of the molecule. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.
The analysis reveals precise intramolecular details. For instance, in a structurally related compound, 4-(4-Fluorophenoxy)benzoic acid, X-ray diffraction showed that the two benzene (B151609) rings are inclined to one another with a dihedral angle of 70.99 (5)°. nih.gov A similar non-planar conformation would be expected for this compound due to the ether linkage. The analysis would also confirm the planar nature of the carboxylic acid and nitro groups relative to their attached benzene rings.
Crucially, this technique elucidates the intermolecular interactions that define the crystal packing. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups, creating characteristic R²₂(8) ring motifs. nih.gov These dimeric units then pack into a larger three-dimensional lattice stabilized by other, weaker interactions.
Table 3: Illustrative Crystallographic Data from a Related Compound (4-(4-Fluorophenoxy)benzoic acid) nih.gov
| Parameter | Value | Significance |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P-1 | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 5.8850 Å, b = 7.8526 Å, c = 12.0250 Å | Dimensions of the repeating unit of the crystal lattice. |
| α = 91.803°, β = 96.321°, γ = 106.027° | Angles of the repeating unit of the crystal lattice. | |
| Dihedral Angle | 70.99° (between benzene rings) | Quantifies the twist between the two aromatic rings. |
| Key Interaction | O-H···O Hydrogen Bonds | Primary interaction forming centrosymmetric dimers. |
Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal.
Interaction energy frameworks provide a visual representation of the energetic architecture of the crystal. By calculating the interaction energies between a central molecule and its neighbors, the relative strengths of different packing motifs can be determined. This analysis helps to rationalize the observed crystal packing and understand the forces that provide stability to the solid-state structure.
Crystal Packing Analysis and Supramolecular Assembly
The primary and most dominant interaction in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through strong O–H···O hydrogen bonds between the carboxylic acid moieties. This interaction is highly robust and is a cornerstone of crystal engineering for this class of compounds. In the case of 4-(4-Fluorophenoxy)benzoic acid, molecules are linked into dimers by these classic O–H···O interactions, generating a distinct R²₂(8) ring motif. nih.gov This fundamental dimeric unit serves as the principal building block for the extended supramolecular structure.
The spatial arrangement of the aromatic rings also plays a crucial role. In 4-(4-Fluorophenoxy)benzoic acid, the two benzene rings are inclined to one another with a dihedral angle of 70.99 (5)°. nih.gov The crystal structure is further stabilized by weak π–π stacking interactions involving the benzene rings. nih.gov For this compound, the relative orientation of the fluorophenoxy and nitrobenzoic acid rings, along with potential π–π stacking and C–H···π interactions, would be critical in defining the three-dimensional architecture. The electronic nature of the nitro group can influence the quadrupole moment of the aromatic ring, potentially leading to specific offset stacking arrangements to minimize electrostatic repulsion.
The combination of the robust carboxylic acid dimer synthon, supplemented by a network of weaker C–H···O interactions involving the ether and nitro functionalities, and dispersive π–π stacking forces, culminates in a highly organized and stable three-dimensional supramolecular assembly.
Interactive Data Tables
Below are tables summarizing typical crystallographic and hydrogen bond data for a closely related compound, which serve as a model for understanding the interactions likely present in this compound.
Table 1: Crystal Data and Structure Refinement for 4-(4-Fluorophenoxy)benzoic acid
| Parameter | Value |
| Empirical Formula | C₁₃H₉FO₃ |
| Formula Weight | 232.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8850 (1) |
| b (Å) | 7.8526 (2) |
| c (Å) | 12.0250 (2) |
| α (°) | 91.803 (1) |
| β (°) | 96.321 (1) |
| γ (°) | 106.027 (1) |
| Volume (ų) | 529.75 (2) |
| Z | 2 |
Data sourced from a study on 4-(4-Fluorophenoxy)benzoic acid, presented as an analogue. nih.gov
Table 2: Hydrogen Bond Geometry (Å, °) for 4-(4-Fluorophenoxy)benzoic acid
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| O–H···O (Carboxylic Dimer) | 0.84 | 1.80 | 2.6337 (16) | 171 |
| C–H···O | 0.95 | 2.50 | 3.421 (2) | 163 |
| C–H···O | 0.95 | 2.55 | 3.489 (2) | 170 |
D: Donor atom; A: Acceptor atom. Data represents typical interactions found in related benzoic acid structures. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies of 2 4 Fluorophenoxy 5 Nitrobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular orbitals, energy levels, and other electronic parameters.
Density Functional Theory (DFT) for Molecular Orbitals and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
The HOMO and LUMO are critical in predicting a molecule's reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For substituted benzoic acids, the positions of electron-donating (phenoxy) and electron-withdrawing (nitro, fluoro) groups significantly influence the electron density distribution and thus the HOMO-LUMO energies.
Table 1: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: The following data is illustrative of typical results from DFT calculations on related aromatic nitro compounds and does not represent experimentally verified values for 2-(4-Fluorophenoxy)-5-nitrobenzoic acid.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; associated with electron-donating capacity. |
| ELUMO | -3.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; associated with electron-accepting capacity. |
| Energy Gap (ΔE) | 4.3 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
Computational methods, particularly DFT, are highly effective in predicting vibrational spectra (Infrared and Raman). scirp.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is generated, which yields the vibrational frequencies and normal modes of the molecule.
These theoretical spectra are invaluable for interpreting experimental data. Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov For this compound, key vibrational modes would include:
C=O stretching of the carboxylic acid group, typically a strong band around 1700-1750 cm⁻¹.
Asymmetric and symmetric NO₂ stretching from the nitro group, usually found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
C-O-C ether linkage stretching vibrations.
C-F stretching from the fluorinated ring.
O-H stretching of the carboxylic acid, often a broad band above 3000 cm⁻¹.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Related Nitrobenzoic Acids Note: This table presents typical frequency ranges for functional groups found in the target molecule, based on DFT studies of analogous compounds like 4-methyl-3-nitrobenzoic acid. scirp.org
| Functional Group | Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
| Carboxylic Acid | C=O Stretch | 1720 | 1715 |
| Carboxylic Acid | O-H Stretch | 3080 | 3090 (broad) |
| Nitro Group | NO₂ Asymmetric Stretch | 1545 | 1540 |
| Nitro Group | NO₂ Symmetric Stretch | 1350 | 1355 |
| Phenyl Ether | C-O-C Asymmetric Stretch | 1250 | 1245 |
Conformational Analysis and Energy Landscapes
The flexibility of this compound, particularly the rotation around the ether linkage and the carboxylic acid group, gives rise to multiple possible conformers. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds (dihedral angles).
Studies on similar phenoxy benzoic acids reveal that the dihedral angle between the two aromatic rings is a critical parameter. nih.gov For instance, in 4-(4-fluorophenoxy)benzoic acid, the dihedral angle is approximately 71°. nih.gov For the title compound, quantum chemical calculations can identify the lowest energy (most stable) conformers and the energy barriers to rotation between them. This information is crucial, as different conformers may exhibit distinct chemical properties or biological activities. The presence of the nitro and carboxylic acid groups can lead to intramolecular interactions that stabilize certain conformations over others. ju.edu.jo
Molecular Dynamics Simulations for Dynamic Behavior
While quantum calculations describe static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment.
Solvent Effects on Molecular Conformation
The conformation and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, DMSO). These simulations can reveal how hydrogen bonding and electrostatic interactions with the solvent affect the preferred conformation of the carboxylic acid group and the relative orientation of the phenyl rings. ucl.ac.uk For example, in polar solvents, the formation of hydrogen bonds between the solvent and the carboxylic acid is favored, which can inhibit the formation of the dimeric structures commonly seen in the solid state. ucl.ac.uk
Ligand-Target Interaction Dynamics
Given the pharmaceutical interest in related compounds, MD simulations are essential for studying how this compound might interact with a biological target, such as an enzyme or receptor. After an initial binding pose is predicted using molecular docking, MD simulations are run to assess the stability of the ligand-protein complex. nih.gov
Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-RMSD trajectory suggests that the ligand remains securely in the binding pocket.
Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein residues throughout the simulation is analyzed to identify key interactions responsible for binding affinity.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
These simulations can reveal the dynamic nature of the binding process, including subtle conformational changes in both the ligand and the target protein upon complex formation, which are critical for understanding the mechanism of action.
In Silico Prediction of Chemical Reactions and Pathways
The computational prediction of chemical reactions for this compound provides a powerful, non-experimental route to understanding its reactivity, potential synthesis pathways, and degradation mechanisms. By employing in silico methods, researchers can model reaction dynamics at a molecular level, offering insights that are often difficult to obtain through laboratory work alone.
Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves identifying the highest energy point along a reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for a reaction to proceed.
A key reaction relevant to the synthesis and reactivity of this compound is Nucleophilic Aromatic Substitution (SNAr). The presence of a strong electron-withdrawing nitro group (-NO₂) ortho and para to the ether linkage and the halogen substituent activates the aromatic rings towards attack by nucleophiles. The generally accepted mechanism for SNAr is a two-step addition-elimination process.
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group, forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group from the Meisenheimer complex.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Aryl Halide + Nucleophile | 0.0 (Reference) |
| Transition State 1 (TS1) | Formation of Meisenheimer Complex | +15 to +25 |
| Meisenheimer Complex | Stable Intermediate | -5 to -10 |
| Transition State 2 (TS2) | Expulsion of Leaving Group | +10 to +20 |
| Products | Substituted Product + Leaving Group | -15 to -25 |
When a molecule has multiple reactive sites, computational chemistry can be a valuable tool for predicting product selectivity. This compound possesses several positions where reactions such as electrophilic substitution could occur. By calculating the activation energies for each possible reaction pathway, the most likely product can be identified as the one formed via the pathway with the lowest energy barrier.
For instance, in a potential electrophilic nitration reaction, the incoming nitro group could add to several positions on either of the two aromatic rings. Computational models can determine the transition state energy for each possible addition. The position leading to the most stable intermediate and requiring the lowest activation energy would be the predicted major product.
Furthermore, DFT-based reactivity descriptors can predict reactive sites without modeling the full reaction pathway. Analysis of the molecule's electrostatic potential map can reveal electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. Fukui functions can also be calculated to quantify the reactivity of each atomic site towards nucleophiles, electrophiles, or radicals, thereby predicting regioselectivity.
Cheminformatics and Quantitative Structure-Property Relationships (QSPR)
Cheminformatics applies computational and informational techniques to solve chemical problems. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical, chemical, or biological properties.
Molecular descriptors are numerical values that encode chemical information from a symbolic representation of a molecule. They are fundamental to QSPR and are categorized based on the dimensionality of the molecular representation they are derived from. For a molecule like this compound, a wide array of descriptors can be calculated to quantify its structural and electronic features.
0D/1D Descriptors (Constitutional): These include basic information like molecular weight, atom counts, and counts of specific functional groups or bond types.
2D Descriptors (Topological): These are derived from the 2D graph of the molecule, describing atomic connectivity and branching. Examples include the Wiener and Balaban J indices.
3D Descriptors (Geometrical/Electronic): These are calculated from the 3D coordinates of the molecule. They include geometrical properties like molecular surface area and volume, as well as quantum-chemical descriptors such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Physicochemical Properties: Descriptors like the octanol-water partition coefficient (LogP) and molar refractivity are also commonly used.
| Descriptor Type | Descriptor Name | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Total mass of the molecule. |
| Constitutional | nRing | Number of aromatic rings. |
| Constitutional | nRotB | Number of rotatable bonds (flexibility). |
| Topological | Wiener Index | Sum of distances between all pairs of heavy atoms. |
| 3D / Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |
| 3D / Electronic | Dipole Moment | Measure of molecular polarity. |
| Physicochemical | LogP | Lipophilicity/hydrophobicity. |
| Physicochemical | Polar Surface Area (PSA) | Surface sum over polar atoms; relates to transport properties. |
QSPR models are mathematical equations that link a set of molecular descriptors to a specific property, such as chemical reactivity. For a class of compounds including this compound (i.e., nitroaromatics), QSPR models can be developed to predict properties like reaction rates, thermal stability, or toxicity.
The development of a QSPR model for reactivity involves several steps:
Data Collection: A dataset of diverse but related molecules with experimentally measured reactivity data is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to find the best correlation between a subset of descriptors and the measured reactivity.
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability.
For nitroaromatic compounds, studies have shown that electronic descriptors like LUMO energy (a measure of electron-accepting ability) and hydrophobicity descriptors (like LogP) are often crucial in predicting their reactivity and biological activity. A validated QSPR model could then be used to predict the reactivity of this compound simply by calculating its descriptors and applying the model equation, offering a rapid and cost-effective alternative to experimentation.
Exploration of Molecular Targets and Biochemical Interactions of 2 4 Fluorophenoxy 5 Nitrobenzoic Acid Derivatives
Enzyme Inhibition Mechanisms
The structural characteristics of 2-(4-fluorophenoxy)-5-nitrobenzoic acid derivatives suggest they could act as inhibitors of various enzymes. The benzoic acid moiety can participate in electrostatic interactions and hydrogen bonding, while the fluorophenoxy and nitro groups can engage in hydrophobic, π-stacking, and further polar interactions.
Binding Site Interactions (e.g., active site, allosteric sites)
Derivatives of benzoic acid have been shown to interact with both the active and allosteric sites of enzymes. For instance, some benzoic acid derivatives function as non-competitive inhibitors, suggesting they bind to a site other than the active site, thereby inducing a conformational change that reduces the enzyme's catalytic efficiency. This type of allosteric binding is a key mechanism for modulating enzyme activity.
Inhibition Kinetics and Reversibility
The mode of enzyme inhibition by small molecules can be competitive, non-competitive, uncompetitive, or mixed. Kinetic analysis of various benzoic acid derivatives has demonstrated both competitive and non-competitive inhibition. For example, in studies on tyrosinase, some aminobenzoic acids exhibited non-competitive inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. Conversely, other derivatives have shown competitive inhibition, where the inhibitor directly competes with the substrate for binding to the active site.
The reversibility of inhibition is another crucial factor. Most interactions involving hydrogen bonds, ionic bonds, and van der Waals forces are reversible. Given that derivatives of this compound would likely engage in such non-covalent interactions, their inhibitory effects are expected to be reversible.
Specificity and Selectivity Profiling
The specificity and selectivity of a drug candidate are critical for its therapeutic potential, as they determine its on-target efficacy versus off-target side effects. For derivatives of this compound, selectivity would be dictated by the specific arrangement of functional groups and how they complement the binding sites of different enzymes. For example, studies on 2-hydroxybenzoic acid derivatives have identified selective inhibitors of SIRT5, a sirtuin deacetylase. The selectivity was attributed to specific interactions, such as salt bridges and hydrogen bonds with unique residues in the SIRT5 active site. This highlights how modifications to the benzoic acid scaffold can achieve high selectivity for a particular enzyme isoform. The unique substitution pattern of this compound would, in theory, confer a distinct selectivity profile against a panel of enzymes.
Ligand-Biomacromolecule Binding Studies
The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their mechanism of action.
Protein-Ligand Interaction Analysis (e.g., hydrogen bonding, π-stacking)
The binding of this compound derivatives to proteins would be governed by a combination of non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. These interactions are crucial for the specific recognition of the ligand by the protein.
Electrostatic Interactions: At physiological pH, the carboxylic acid would be deprotonated, forming a carboxylate anion. This can form strong salt bridges with positively charged amino acid residues such as arginine and lysine.
Hydrophobic Interactions: The phenyl rings of the fluorophenoxy group can engage in hydrophobic interactions with nonpolar amino acid side chains, contributing significantly to the binding energy.
π-stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Studies on the crystal structure of the related compound 4-(4-Fluorophenoxy)benzoic acid reveal intermolecular O—H⋯O hydrogen bonds and C—H⋯π interactions, demonstrating the importance of these forces in the solid state, which can be extrapolated to protein-ligand binding scenarios.
Table 1: Potential Protein-Ligand Interactions of this compound Derivatives
| Interaction Type | Potential Interacting Functional Group(s) on Ligand | Potential Interacting Amino Acid Residue(s) |
| Hydrogen Bonding | Carboxylic acid, Nitro group | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |
| Salt Bridge | Carboxylate | Arginine, Lysine, Histidine |
| Hydrophobic Interactions | Fluorophenyl ring, Benzoic ring | Valine, Leucine, Isoleucine, Methionine, Phenylalanine |
| π-π Stacking | Fluorophenyl ring, Benzoic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
DNA/RNA Interactions
While the primary targets of many benzoic acid derivatives are proteins, the potential for interaction with nucleic acids should not be overlooked, especially for planar aromatic molecules. The flat structure of the aromatic rings in this compound derivatives could potentially allow them to intercalate between the base pairs of DNA. The nitro group and the fluorine atom could also influence the electronic properties of the molecule, potentially affecting its ability to interact with the phosphate (B84403) backbone or the grooves of the DNA helix. However, without specific experimental data, any discussion of DNA/RNA interactions remains speculative. Research on other nitroaromatic compounds has shown some capacity for DNA interaction, but this is highly structure-dependent.
Modulation of Cellular Pathways (Mechanistic Aspects)
The biological activities of this compound and its derivatives are rooted in their ability to interact with and modulate various cellular pathways. These interactions can lead to significant changes in cell behavior, including the induction of programmed cell death, the perturbation of key enzymatic activities, and the alteration of complex signaling cascades. Understanding these mechanistic aspects is crucial for elucidating the therapeutic and biological potential of this class of compounds.
Induction of Apoptosis and Cell Cycle Modulation
A significant mechanism through which derivatives of this compound can exert cytotoxic effects, particularly against cancer cells, is by inducing apoptosis and modulating the cell cycle. Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or unwanted cells. Many anticancer agents function by triggering this pathway in malignant cells.
Research into various synthetic compounds has shown that they can initiate apoptosis through multiple mechanisms. This can include observing DNA fragmentation, chromatin condensation, and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark signs of apoptosis. nih.gov For instance, studies on synthetic derivatives of bile acids demonstrated a complete inhibition of cell proliferation in human prostate carcinoma PC-3 cells by inducing apoptosis. nih.gov Similarly, newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives have been identified as potent inducers of apoptosis, confirmed through morphological changes in the cells. nih.gov
In addition to inducing apoptosis, these compounds can also modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this cycle is a key feature of cancer. Certain chemical derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating. Flow cytometric analysis has revealed that some synthetic compounds can arrest the cell cycle progression at the G1 phase. nih.gov This arrest is often associated with the inhibition of the phosphorylation of the retinoblastoma protein (pRB) and a reduction in the activities of cyclin-dependent kinase 2 (Cdk2) and cyclin E, without altering their expression levels. nih.gov Cell cycle analysis of other novel derivatives has shown a dose-dependent increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov
Enzyme Pathway Perturbation (e.g., COX-2, sEH, HPPD)
Derivatives of this compound can also exert their effects by perturbing specific enzyme pathways. This inhibition of key enzymes can disrupt physiological processes involved in inflammation, metabolism, and biosynthesis.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in inflammation by catalyzing the production of prostaglandins. d-nb.info Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). d-nb.info Various synthetic compounds have been developed and tested for their COX-2 inhibitory activity. For example, a series of dihydropyrazole derivatives containing a sulfonamide moiety showed potent and selective COX-2 inhibition, with some compounds exhibiting even greater potency than the reference drug Celecoxib. mdpi.com The selectivity for COX-2 is often attributed to the ability of the inhibitor to bind within a hydrophobic region and extend into a lobby region near the enzyme's binding site. d-nb.info Fluorine-containing organic compounds, in particular, have been widely applied in pharmaceuticals, and fluorination can enhance metabolic stability, making them good candidates for COX-2-selective inhibitors. nih.gov
Table 1: COX-2 Inhibitory Activity of Selected Compounds
| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Celecoxib-NBD conjugate | 0.19 | 443.6 | nih.gov |
| Compound 4b (Dihydropyrazole derivative) | 0.35 ± 0.02 | 137.3 | mdpi.com |
| Celecoxib (Reference) | 0.41 ± 0.03 | 145.8 | mdpi.com |
| Compound 3e (1,4-Benzoxazine derivative) | 0.57 | 242.4 | rsc.org |
Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy fatty acids (EpFAs) into their less active or even pro-inflammatory diol counterparts. nih.gov By inhibiting sEH, the levels of beneficial EpFAs can be increased, which helps to resolve inflammation. nih.govgoogle.com The inhibition of sEH is considered a promising therapeutic strategy for various conditions, including inflammation and neurodegenerative diseases. nih.govscienceopen.com Studies have shown that sEH inhibitors can protect against brain microvascular inflammation and that the enzyme is a promising target for pharmaceutical development. nih.govsemanticscholar.org
4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the catabolic pathway of the amino acid tyrosine. scbt.com In plants, this pathway is essential for the biosynthesis of plastoquinones and tocopherols, which are necessary for photosynthesis and antioxidant protection. scbt.com Inhibition of HPPD disrupts these processes, leading to the bleaching of plant tissues, which is the mode of action for a class of herbicides. nih.govunl.edu Compounds like nitisinone (B1678953) (NTBC) are potent, reversible inhibitors of HPPD. nih.govsemanticscholar.org The inhibition mechanism involves the formation of a tight-binding complex between the inhibitor and the enzyme. nih.gov Understanding the interaction with HPPD is particularly relevant as many commercial HPPD-inhibiting herbicides are used for weed control in major crops. unl.edu
Table 2: HPPD Inhibitory Activity
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Nitisinone (NTBC) | Rat Liver HPPD | ~40 nM | nih.gov |
Investigation of Signaling Cascade Modulation
The biological effects of this compound derivatives can also be traced to their influence on intracellular signaling cascades. These complex networks of proteins and molecules govern fundamental cellular processes such as proliferation, survival, and apoptosis.
Key pro-survival signaling pathways that are often dysregulated in diseases like cancer include the PI3K/Akt and MAPK/ERK pathways. The PI3K/Akt pathway is central to mediating cell survival by inhibiting pro-apoptotic proteins. mdpi.com Certain flavonoids and their metabolites have been shown to prevent neuronal apoptosis by activating both the Akt and ERK1/2 pathways. nih.gov For example, fucoxanthin, a natural carotenoid, has been shown to inhibit the PI3K/Akt signaling pathway, which contributes to its anticancer effects. mdpi.com
Furthermore, inflammatory responses are often controlled by signaling pathways such as the nuclear factor κB (NF-κB) cascade. nih.gov The inhibition of NF-κB activation is known to stimulate apoptosis. mdpi.com Compounds that can down-regulate signaling molecules like p38, JNK, and Akt can effectively suppress inflammatory mediators, suggesting therapeutic potential for neuroinflammatory diseases. nih.gov The ability of derivatives of this compound to modulate these critical signaling cascades represents a significant area of investigation for understanding their full mechanistic profile and therapeutic applications.
Chemical Biology and Advanced Derivatization Strategies for Research Probes
Synthesis of Functionalized Probes for Target Identification
The unique structural scaffold of 2-(4-fluorophenoxy)-5-nitrobenzoic acid, featuring a diaryl ether linkage, a nitroaromatic system, and a carboxylic acid handle, makes it an attractive starting point for the development of chemical probes. These probes are instrumental in identifying and characterizing biological targets, elucidating mechanisms of action, and facilitating drug discovery efforts. The synthesis of such probes involves the strategic installation of specific functional groups that enable target interaction, detection, and isolation.
Affinity-Based Probes (e.g., photoaffinity labels, biotinylated derivatives)
Affinity-based probes are designed to bind specifically and non-covalently to their biological targets. To achieve covalent linkage for target identification, these probes are often equipped with photoreactive groups (photoaffinity labels) or affinity tags like biotin (B1667282) for pull-down experiments. nih.gov
Photoaffinity Labels: The general design of a photoaffinity probe includes the parent molecule (for target affinity), a photoreactive moiety, and a reporter tag (like biotin or a fluorescent dye). nih.gov For this compound, the carboxylic acid group serves as a convenient handle for derivatization. A common strategy involves converting the carboxylic acid to an amide linked to a moiety containing a photoreactive group, such as a benzophenone (B1666685), an arylazide, or a diazirine. nih.govwikipedia.org
For instance, a synthetic route could involve the activation of the carboxylic acid of this compound, followed by coupling with an amino-functionalized benzophenone or arylazide linker. Aryldiazirines are particularly favored due to their high chemical stability and activation at wavelengths (around 350 nm) that minimize damage to biological molecules. nih.gov A successful precedent for this approach is the synthesis of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid, where an azido group was incorporated to create a potent probe for chloride channels. nih.gov This demonstrates the feasibility of converting nitrobenzoic acid derivatives into effective photoaffinity labels. nih.gov
Biotinylated Derivatives: Biotin is a high-affinity ligand for streptavidin and avidin (B1170675), a property extensively used for the purification and detection of target proteins. Biotinylation of this compound can be achieved by forming a stable amide bond between its carboxylic acid group and an amine-functionalized biotin derivative, such as biotin-PEG-amine. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can enhance solubility and reduce steric hindrance, thereby improving the accessibility of the biotin tag for binding to avidin or streptavidin. Such biotinylated probes have been instrumental in capturing and identifying protein targets like WDR5 from cell lysates. nih.gov
Below is a hypothetical design for affinity-based probes derived from the target compound.
Table 1: Representative Affinity-Based Probes Derived from this compound
| Probe Type | Functional Group | Linker/Spacer | Potential Application |
|---|---|---|---|
| Photoaffinity Label | Benzophenone | Amide | Covalent cross-linking to target proteins upon UV irradiation |
| Photoaffinity Label | Arylazide | Amide | Covalent cross-linking to target proteins upon UV irradiation |
Fluorescent or Luminescent Tags
Fluorescent probes are indispensable tools in chemical biology, enabling the visualization and tracking of molecules within complex biological systems. The incorporation of a fluorescent tag onto the this compound scaffold allows for the direct observation of its localization, distribution, and interaction with cellular components.
The synthesis of fluorescently tagged derivatives typically involves the conjugation of the carboxylic acid moiety with an amine-functionalized fluorophore. A wide array of fluorophores with diverse spectral properties are commercially available, including coumarins, fluoresceins, rhodamines, and cyanine (B1664457) dyes. The choice of fluorophore depends on the specific application, considering factors such as quantum yield, photostability, and excitation/emission wavelengths to minimize background fluorescence from biological samples.
A general synthetic approach would involve activating the carboxylic acid of this compound using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), followed by reaction with an amino-modified fluorescent dye. Solid-phase synthesis approaches have also been developed for labeling peptides with fluorophores, a strategy that could be adapted for small molecules. nih.gov
Table 2: Examples of Fluorophores for Conjugation
| Fluorophore Class | Excitation (nm) | Emission (nm) | Characteristics |
|---|---|---|---|
| Coumarin | ~350-450 | ~450-500 | Environmentally sensitive, useful for binding studies |
| Fluorescein (FITC) | ~495 | ~525 | High quantum yield, pH-sensitive |
| Rhodamine (TRITC) | ~550 | ~575 | High photostability, less pH-sensitive than fluorescein |
Polymer-Supported Synthesis and Library Generation
Polymer-supported or solid-phase synthesis offers significant advantages for the generation of compound libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
Solid-Phase Synthesis of Heterocyclic Scaffolds
The structure of this compound contains reactive sites that can be exploited for solid-phase synthesis to generate diverse heterocyclic scaffolds. A closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed as a building block for the solid-phase synthesis of various nitrogen-containing heterocycles. acs.org This suggests that this compound could be used in a similar fashion.
The general strategy involves immobilizing the benzoic acid onto a suitable resin, such as a Rink amide resin, via an amide linkage. acs.org From this resin-bound state, the nitro group can be reduced to an amine, which can then participate in various cyclization reactions. The diaryl ether moiety would remain as a constant feature, while diversification is achieved through reactions at the newly formed amino group and potentially through modifications of the fluorophenyl ring.
Potential Heterocyclic Scaffolds:
Benzimidazoles: Following nitro reduction, the resulting aniline (B41778) can be condensed with aldehydes or carboxylic acids.
Quinoxalines: Reaction of the diamine (formed after reduction of a second nitro group, if introduced) with α-dicarbonyl compounds.
Benzodiazepines: Cyclization with amino acid derivatives.
The use of a solid support facilitates the multi-step reaction sequences required for the synthesis of these complex heterocyclic systems. acs.org
Combinatorial Library Design and Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds for high-throughput screening. The this compound core can serve as a scaffold for the generation of a focused combinatorial library. The diaryl ether motif is a common feature in many biologically active natural products, making it an attractive scaffold for drug discovery. beilstein-journals.org
Library Design Strategy: A library can be designed by introducing diversity at specific points of the molecule.
Amide Library: The carboxylic acid can be coupled with a diverse set of amines to generate a library of amides.
Heterocyclic Library: As described in section 8.2.1, the nitro group can be reduced and used as a handle for the synthesis of various heterocyclic systems. By using a diverse set of building blocks in the cyclization steps, a large library of compounds can be generated.
Diaryl Ether Library: While the core structure is a diaryl ether, a library could be generated by varying the fluorophenoxy component through Ullmann condensation or Buchwald-Hartwig amination type reactions in the initial synthesis of the scaffold. organic-chemistry.org
Machine learning algorithms can be employed to guide the design of combinatorial libraries by identifying substructures that are predicted to have a higher probability of biological activity. nih.gov
Prodrug Strategies (Focus on Chemical Design and Activation)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug. ebrary.net The functional groups present in this compound, namely the carboxylic acid and the nitro group, offer opportunities for innovative prodrug design.
Carboxylic Acid Derivatization: The carboxylic acid group can be masked to improve properties such as membrane permeability. Esterification is a common strategy, as the resulting ester prodrugs are often more lipophilic and can be hydrolyzed in vivo by esterases to release the active carboxylic acid. ebrary.netresearchgate.net
Ester Prodrugs: Simple alkyl or aryl esters can be synthesized to enhance lipophilicity. nih.govnih.gov
Amidomethyl Ester Prodrugs: These are designed for rapid cleavage by liver homogenates. nih.gov
Glycolamide Ester Prodrugs: These esters are known to be rapidly hydrolyzed by plasma cholinesterases. nih.gov
Nitro Group as an Activation Trigger: The nitroaromatic group is a key feature for a specific type of prodrug strategy known as hypoxia-activated prodrugs (HAPs). nih.govnih.govconvertpharma.com Many solid tumors contain regions of low oxygen concentration (hypoxia). nih.gov In this hypoxic environment, nitroreductase enzymes can reduce the nitro group to more electron-donating species like hydroxylamines and amines. nih.govencyclopedia.pub This electronic switch can be used to trigger the release of a cytotoxic agent.
In the context of this compound, the molecule itself could be considered a prodrug that becomes activated upon reduction of the nitro group. The resulting aminobenzoic acid derivative may have a different biological activity profile. Alternatively, the nitro group can act as a trigger for the release of a tethered cytotoxic effector. This modular design is versatile and has been widely explored in cancer therapy. encyclopedia.pubdntb.gov.ua
Table 3: Potential Prodrug Strategies for this compound
| Prodrug Type | Moiety | Activation Mechanism | Therapeutic Rationale |
|---|---|---|---|
| Ester Prodrug | Alkyl or Aryl Ester | Esterase-mediated hydrolysis | Improved membrane permeability and oral absorption |
| Hypoxia-Activated Prodrug | Nitroaromatic Core | Nitroreductase-mediated reduction | Selective activation in hypoxic tumor environments |
Another advanced strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme conjugate is targeted to tumor cells. A subsequently administered prodrug is then activated selectively at the tumor site by the localized enzyme. For a benzoic acid mustard prodrug, cleavage of a glutamic acid moiety by carboxypeptidase G2 released the active alkylating agent. creative-biolabs.com A similar strategy could be envisioned for derivatives of this compound.
Ester Prodrugs for Improved Delivery
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active compound. The esterification of a carboxylic acid, such as the one present in this compound, is a common and effective prodrug strategy. This approach can enhance the lipophilicity of the molecule, facilitating its passage across cellular membranes.
The fundamental principle behind this strategy is to mask the polar carboxylic acid group with a less polar ester group. This increased lipophilicity can lead to improved absorption and cellular uptake. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active carboxylic acid and allowing it to interact with its intended biological target.
| Parameter | Description | Potential Impact on this compound |
| Lipophilicity | The ability of a compound to dissolve in fats, oils, and non-polar solvents. Esterification of the carboxylic acid would increase the lipophilicity of this compound. | Enhanced ability to cross cell membranes, potentially leading to higher intracellular concentrations. |
| Enzymatic Activation | The process by which esterases within a cell cleave the ester bond of the prodrug. | Release of the active this compound at the site of action. |
| Tuning of Properties | The choice of the alcohol used for esterification (e.g., varying alkyl chain length) allows for the fine-tuning of the prodrug's physicochemical properties. | Optimization of absorption, distribution, metabolism, and excretion (ADME) properties. |
Caged Compounds for Spatiotemporal Control
"Caged" compounds are a sophisticated class of photoactivatable probes that offer precise spatiotemporal control over the release of a biologically active molecule. In this approach, the active molecule is rendered inert by covalent attachment to a photolabile protecting group, or "caging" group. The active compound can then be released at a specific time and location within a biological system by irradiation with light of a specific wavelength.
For this compound, the carboxylic acid functionality would be a prime candidate for modification with a caging group. This would prevent the molecule from interacting with its biological target until the cage is removed by photolysis. This technique is invaluable for studying dynamic cellular processes where the precise timing and location of a molecular intervention are critical.
The choice of the caging group is crucial and depends on several factors, including the wavelength of light required for uncaging (which should be minimally damaging to the biological sample), the efficiency of the photorelease (quantum yield), and the stability of the caged compound in the dark.
While the literature does not describe specific caged derivatives of this compound, the principles of this technology are broadly applicable to molecules with suitable functional groups.
| Feature | Description | Application to this compound |
| Photolabile Protecting Group | A chemical moiety that can be cleaved by light. | The carboxylic acid of this compound could be esterified with a photolabile alcohol. |
| Spatiotemporal Control | The ability to control the release of the active compound in a specific location and at a specific time. | Precise activation of this compound within a single cell or even a subcellular compartment. |
| Mechanism of Action | Upon irradiation, the caging group absorbs light and undergoes a photochemical reaction that leads to its cleavage from the active molecule. | The active this compound is released and can then exert its biological effect. |
Cocrystallization and Crystal Engineering
Crystal engineering is the rational design and synthesis of crystalline solids with desired physicochemical properties. Cocrystallization is a powerful technique within this field that involves the formation of a crystalline structure containing two or more different molecular species in a stoichiometric ratio. For this compound, cocrystallization could be employed to modify its solid-state properties, such as solubility, stability, and bioavailability.
Design Principles for Cocrystal Formation
The formation of cocrystals is guided by the principles of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. The goal is to create robust and predictable intermolecular interactions that will lead to the assembly of a desired crystalline architecture.
A common strategy for cocrystal design is the use of supramolecular synthons. These are structural units within molecules that can form reliable and predictable non-covalent interactions. For this compound, the carboxylic acid group is a key synthon, capable of forming strong hydrogen bonds.
The selection of a suitable coformer is critical. Coformers are typically chosen based on their ability to form complementary non-covalent interactions with the target molecule. For a carboxylic acid like this compound, potential coformers could include molecules with basic nitrogen atoms (e.g., pyridines, amides) that can act as hydrogen bond acceptors.
Role of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding)
Hydrogen Bonding: Hydrogen bonds are among the strongest and most directional non-covalent interactions. In the context of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with coformers containing complementary functionalities, such as amides or pyridines. The formation of these robust hydrogen-bonded networks is a key factor in the successful design of cocrystals.
Halogen Bonding: Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The fluorine atom in this compound could potentially participate in halogen bonding, although fluorine is the weakest of the halogens in this regard. The strength of the halogen bond depends on the polarizability of the halogen atom and the nature of the electron-donating group.
The interplay of these and other non-covalent interactions, such as π-π stacking interactions between the aromatic rings, governs the final crystal packing.
Modulation of Solid-State Molecular Packing
The arrangement of molecules in a crystal lattice, known as the molecular packing, has a profound impact on the material's properties. By forming cocrystals, it is possible to systematically modulate the solid-state packing of this compound.
Different coformers will lead to different sets of non-covalent interactions and, consequently, different crystal structures. This can result in changes to key physicochemical properties:
Solubility: Cocrystallization can significantly alter the solubility of a compound. By pairing a poorly soluble active pharmaceutical ingredient (API) with a highly soluble coformer, the solubility of the resulting cocrystal can be enhanced.
Melting Point: The melting point of a cocrystal is typically different from that of its individual components and is dependent on the stability of the crystal lattice.
Stability: Cocrystallization can improve the physical and chemical stability of a compound by locking it into a more stable crystal lattice. This can protect the molecule from degradation due to factors such as moisture, light, and temperature.
Research on related nitrobenzoic acid derivatives has demonstrated the successful application of these principles. For instance, cocrystals of 3,5-dinitrobenzoic acid have been formed with various active pharmaceutical ingredients, resulting in new solid forms with altered properties. nih.gov Similarly, 2-chloro-4-nitrobenzoic acid has been used as a coformer to produce a series of binary complexes with different hydrogen-bonding motifs. nih.gov These examples highlight the potential for using cocrystallization to engineer the solid-state properties of this compound.
| Property | Modulation through Cocrystallization | Potential Benefit for this compound |
| Solubility | Can be increased or decreased depending on the choice of coformer. | Improved bioavailability for in vitro and in vivo studies. |
| Stability | Can be enhanced by forming a more stable crystal lattice. | Longer shelf-life and improved handling characteristics. |
| Mechanical Properties | Can be altered to improve tabletability and other manufacturing processes. | More efficient formulation development. |
No Specific Studies Found on the Environmental Fate of this compound
Extensive searches for scientific literature detailing the environmental fate and degradation of the chemical compound this compound have yielded no specific studies. Consequently, a detailed article on its photodegradation, biotic degradation, and sorption/desorption mechanisms, as requested, cannot be generated at this time due to a lack of available research data.
While general information exists for related chemical structures, such as fluorophenoxy compounds and nitrobenzoic acids, a scientifically accurate and specific analysis of this compound requires dedicated research on this particular molecule. Without such studies, any discussion of its environmental behavior, including degradation pathways and byproducts, would be speculative and not based on empirical evidence.
Further research and publication in peer-reviewed scientific journals are necessary to provide the data required to address the specific sections and subsections of the proposed article outline. At present, the scientific community has not published findings on the environmental impact and degradation processes of this compound.
Despite a comprehensive search for scientific literature, no specific studies detailing the "Environmental Fate and Mechanistic Degradation Studies of this compound" could be located. Research matching the outlined sections on interaction with soil, pH-dependent sorption, and advanced analytical techniques for this particular compound does not appear to be available in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for "this compound."
However, extensive research exists for structurally related compounds, such as other phenoxyalkanoic acid herbicides. If you would like to proceed with an article on a well-studied analogue that would fit the provided outline, please specify an alternative compound. For example, a similar article could be generated for a compound like 2,4-D (2,4-Dichlorophenoxyacetic acid), for which there is a wealth of data on its environmental fate and analysis.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Complex Analogs
Future research will likely focus on the development of novel and efficient synthetic routes to create complex analogs of 2-(4-Fluorophenoxy)-5-nitrobenzoic acid. The diaryl ether linkage is a common motif in many biologically active compounds, and innovative methods for its formation are continually sought. While traditional methods like the Ullmann condensation are effective, they often require harsh reaction conditions.
Modern synthetic strategies that could be applied and refined for this class of molecules include:
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These methods offer milder reaction conditions and greater functional group tolerance, enabling the synthesis of a more diverse range of analogs. Research may focus on developing novel ligand systems to improve the efficiency and scope of these reactions for sterically hindered or electronically challenging substrates.
Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitration and other potentially hazardous reactions.
Combinatorial Chemistry: The development of solid-phase or solution-phase combinatorial libraries based on the this compound scaffold could rapidly generate a large number of derivatives for biological screening.
These advanced synthetic approaches will be crucial for exploring the structure-activity relationships of this class of compounds in greater detail.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules. For this compound, AI and ML can be employed in several ways:
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired properties. schrodinger.com
Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the synthetic process.
By leveraging the power of AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the time and cost associated with drug discovery and materials science.
Exploration of this compound as a Scaffold for Chemical Probes
The structural characteristics of this compound make it an attractive scaffold for the development of chemical probes. Diaryl ether scaffolds are prevalent in a wide range of biologically active molecules, suggesting that this core structure can be adapted to interact with various biological targets. nih.gov
Key features that support its use as a chemical probe scaffold include:
Tunable Electronics: The nitro and fluoro substituents can be modified to fine-tune the electronic properties of the molecule, which can in turn modulate its interaction with biological targets.
Sites for Functionalization: The carboxylic acid group provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure. rsc.orgnih.gov
Potential for Environment-Sensing Probes: The fluorescence of certain organic molecules can be sensitive to the local environment. By incorporating suitable fluorophores, derivatives of this compound could be developed into probes that report on specific cellular conditions.
Future research in this area will likely involve the synthesis and evaluation of a variety of functionalized derivatives to explore their potential as probes for imaging and studying biological processes.
Mechanistic Studies of Unconventional Reactivity Pathways
The reactivity of this compound is largely governed by well-established principles of organic chemistry, particularly nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the fluorine atom is a good leaving group in such reactions. researchgate.netmasterorganicchemistry.com
While the S_NAr mechanism is the most probable pathway for many reactions involving this compound, future research could explore the potential for unconventional reactivity under specific conditions. This might include:
Concerted S_NAr Mechanisms: Recent studies have shown that some S_NAr reactions may proceed through a concerted rather than a stepwise mechanism. nih.govnih.gov Investigating the mechanistic details for this specific compound could provide deeper insights into its reactivity.
Photochemical Reactions: The nitroaromatic moiety suggests that the compound may exhibit interesting photochemical reactivity, which could be exploited for novel synthetic transformations or the development of photoactivatable probes.
Catalyst-Mediated Transformations: The use of novel catalysts could open up new reaction pathways that are not accessible under traditional conditions, leading to the formation of unique and complex molecular architectures.
Detailed mechanistic studies, employing both experimental techniques and computational modeling, will be essential to uncover and understand any unconventional reactivity of this compound.
Contributions to Green Chemistry and Sustainable Synthesis Practices
The principles of green chemistry are increasingly important in the chemical and pharmaceutical industries to minimize environmental impact. nih.govinstituteofsustainabilitystudies.com The synthesis of this compound and its derivatives provides several opportunities to implement greener practices:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. instituteofsustainabilitystudies.com Future research should focus on developing synthetic pathways with high atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. drugpatentwatch.com
Catalysis: The use of catalytic reagents in place of stoichiometric ones can reduce waste and improve energy efficiency. researchgate.net Exploring catalytic methods for the synthesis of the diaryl ether linkage is a promising area for green chemistry research.
Renewable Feedstocks: While challenging for this specific molecule, long-term research could explore the possibility of deriving key starting materials from renewable feedstocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
